
5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid is an organic compound belonging to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom. The presence of a chlorophenyl group and a methyl group on the furan ring makes this compound unique and of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the furan ring is treated with carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein synthesis. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but contains an oxadiazole ring instead of a furan ring.
5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Contains a thiadiazole ring and an amine group.
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but contains an oxadiazole ring instead of a furan ring.
Uniqueness
5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid is unique due to its specific combination of a furan ring, a chlorophenyl group, and a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H9ClO3 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-3-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-7-6-10(16-11(7)12(14)15)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15) |
Clé InChI |
FLEQDWVSPWNQAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1)C2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


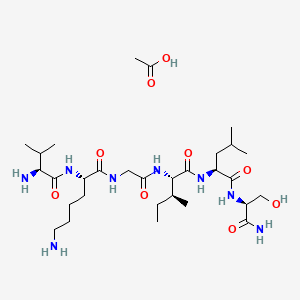
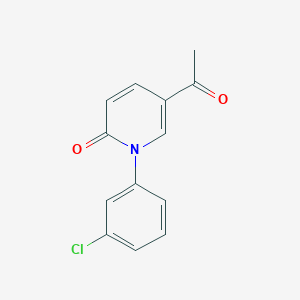
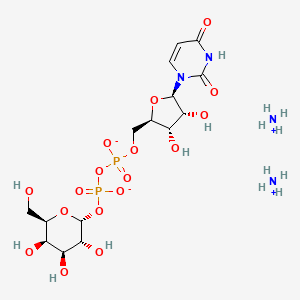
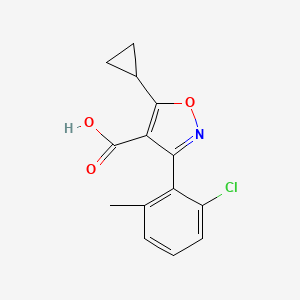
![3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14766643.png)
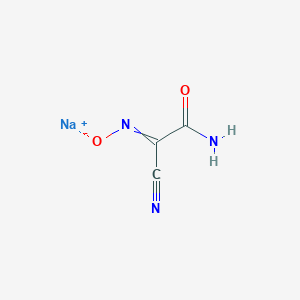

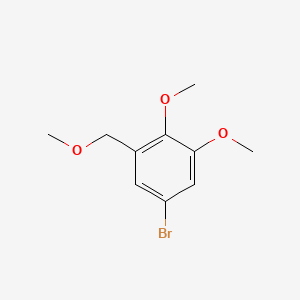
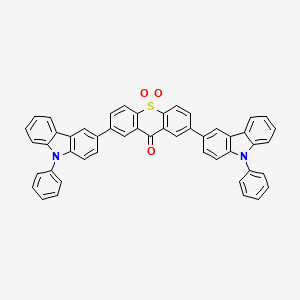
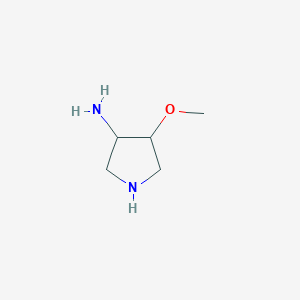
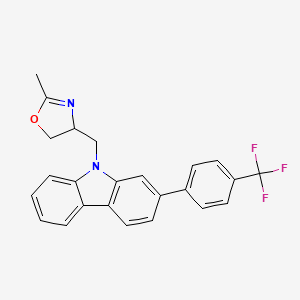
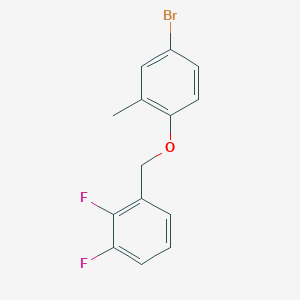
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)
